molecular formula C27H36N2O5 B3323081 benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate CAS No. 159549-97-0

benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

Cat. No.: B3323081
CAS No.: 159549-97-0
M. Wt: 468.6 g/mol
InChI Key: IKZFNIAMQFYRSM-UHFFFAOYSA-N
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Description

BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE (CAS 200427-89-0) is a synthetic organic compound with the molecular formula C₃₁H₄₂N₄O₇ and a molecular weight of 582.698 g/mol. It belongs to the Protein Degrader Building Blocks family, indicating its utility in proteolysis-targeting chimeras (PROTACs) or related therapeutic platforms . Key structural features include:

  • A benzyl ester group, enhancing stability against hydrolysis compared to alkyl esters.
  • A tert-butoxycarbonyl (Boc) protecting group on the amine, enabling selective deprotection during stepwise synthesis.
  • A branched 4-methylpentanamide moiety and phenylpropanoate backbone, contributing to its stereochemical complexity.

The compound is provided at ≥97% purity and stored at room temperature, reflecting its stability under standard laboratory conditions .

Properties

IUPAC Name

benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFNIAMQFYRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential use in drug design and synthesis. Its structure allows for modifications that can enhance bioactivity and selectivity for specific biological targets.

  • Peptide Synthesis : The presence of the Boc group makes it a valuable intermediate in the synthesis of peptides. The Boc group can be easily removed under mild acidic conditions, allowing for the subsequent formation of peptide bonds with other amino acids or peptide fragments .
  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The phenylpropanoate moiety is known to interact with various biological pathways involved in cancer cell proliferation .

Biochemical Research

The compound serves as a critical building block in the synthesis of various bioactive molecules used in biochemical assays and studies.

  • Enzyme Inhibitors : Studies have shown that modifications of benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate can lead to the development of enzyme inhibitors. These inhibitors can be utilized to study enzyme function and regulation in metabolic pathways .
  • Drug Delivery Systems : Its structural features allow it to be incorporated into drug delivery systems where controlled release of therapeutic agents is desired. The hydrophobic nature of the benzyl group can enhance solubility and stability in biological environments .

Case Study 1: Synthesis and Characterization

A study published in ResearchGate detailed the synthesis of this compound through a condensation reaction involving N-methyl-L-leucine benzyl ester. The yield was reported at 55.9%, highlighting its potential for scale-up in laboratory settings . Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure, emphasizing its utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were screened for anticancer activity against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting that further exploration could yield promising candidates for cancer therapy .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryPeptide synthesisUtilizes Boc protection for selective reactions
Anticancer agentsModifications enhance biological activity
Biochemical ResearchEnzyme inhibitorsImportant for studying metabolic pathways
Drug delivery systemsEnhances solubility and stability

Mechanism of Action

The mechanism of action of BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound (CAS 200427-89-0)

  • Functional Groups: Benzyl ester, Boc-protected amine, 4-methylpentanamide, phenylpropanoate.
  • Key Applications : Used in PROTACs for targeted protein degradation due to orthogonal protecting groups and modularity .

Comparative Compounds

(S)-METHYL 2-((S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE (CAS 5874-73-7)
  • Differences : Replaces the benzyl ester with a methyl ester , reducing hydrophobicity and molecular weight.
  • Impact : Lower steric hindrance may improve solubility in polar solvents but increases susceptibility to hydrolysis .
  • Purity: 95% (vs.
(S)-METHYL 2-((S)-2-AMINO-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE 2,2,2-TRIFLUOROACETATE (CAS 90072-18-7)
  • Differences : Lacks the Boc group; amine is instead a trifluoroacetate salt .
  • Impact : The free amine enhances reactivity in coupling reactions but requires stringent anhydrous conditions to prevent oxidation .
ETHYL 2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[(3-CHLOROBENZOYL)SULFANYL]PROPANOATE (CAS 1396998-68-7)
  • Differences : Features a 3-chlorobenzoyl sulfanyl group and ethyl ester.

Physicochemical Properties

Property Target Compound (CAS 200427-89-0) Methyl Ester Analog (CAS 5874-73-7) Ethyl Ester with Sulfanyl (CAS 1396998-68-7)
Molecular Formula C₃₁H₄₂N₄O₇ C₂₅H₃₈N₄O₇ C₁₇H₂₂ClNO₅S
Molecular Weight (g/mol) 582.698 ~506.6 (estimated) 387.88
Boiling Point (°C) Not reported Not reported 507.3 ± 50.0 (predicted)
Density (g/cm³) Not reported Not reported 1.244 ± 0.06 (predicted)
Storage Conditions Room temperature Likely similar Dependent on sulfanyl group stability

Key Observations :

  • The target compound’s higher molecular weight and benzyl ester contribute to greater hydrophobicity, favoring organic-phase reactions.
  • The ethyl ester analog’s predicted higher boiling point and density suggest challenges in purification via distillation .

Target Compound

  • Boc Deprotection : Requires acidic conditions (e.g., trifluoroacetic acid), compatible with benzyl ester stability .
  • Applications : Ideal for multi-step syntheses in PROTAC development, where orthogonal protection is critical .

Methyl Ester Analog (CAS 5874-73-7)

  • Ester Cleavage : Requires basic hydrolysis (e.g., NaOH), limiting compatibility with acid-sensitive groups.
  • Applications : Suitable for short-term syntheses where rapid ester removal is advantageous .

Ethyl Ester with Sulfanyl (CAS 1396998-68-7)

  • Sulfanyl Reactivity : Prone to oxidation but useful for thioether linkages or radical reactions.
  • Applications: Potential in metalloproteinase inhibitors or metal-organic frameworks .

Biological Activity

Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate, often referred to by its IUPAC name, is a complex organic compound with the molecular formula C22H33N3O6. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to a propanoate backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H33N3O6
Molecular Weight435.52 g/mol
CAS Number2126144-18-9
Purity97%

Synthesis

The synthesis of Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate typically involves multi-step reactions, including the protection of amino groups and coupling reactions. The detailed synthesis pathway can be summarized as follows:

  • Protection of Amino Groups : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
  • Coupling Reaction : The protected amino acid is coupled with benzyl and propanoate derivatives under controlled conditions.
  • Deprotection : Finally, the Boc group is removed to yield the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate. For instance, derivatives of benzyl monoxime have shown significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans. In vitro assays demonstrated growth inhibition rates exceeding 95% at specific concentrations .

Anticancer Potential

The anticancer properties of this class of compounds are particularly noteworthy. Studies involving similar derivatives have revealed promising results against multiple cancer cell lines. For example:

  • Compound 5d exhibited potent antiproliferative effects against leukemia cell lines with minimal cytotoxicity.
  • Compound 5h showed efficacy against ovarian and non-small cell lung cancers.
  • Compound 5x demonstrated significant activity against breast cancer cells .

These findings suggest that Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate may also possess similar anticancer properties, warranting further investigation.

The exact mechanism of action for Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido)-3-phenylpropanoate remains to be fully elucidated. However, it is hypothesized that its activity may involve inhibition of key enzymes or pathways involved in cell proliferation and microbial growth. Comparative studies with established drugs indicate that these compounds may offer superior potency in certain contexts .

Study on Antimicrobial Activity

A recent publication highlighted the synthesis and evaluation of various α-benzilmonoxime derivatives, which share structural similarities with our compound of interest. The study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, along with notable antifungal effects .

Study on Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of benzyl derivatives against a panel of NCI 60 cancer cell lines. The results indicated that several compounds exhibited high growth inhibition rates across diverse malignancies, reinforcing the potential therapeutic applications of such derivatives in oncology .

Q & A

Q. Q1: What are the recommended strategies for synthesizing this compound with high purity and yield?

Methodological Answer: The synthesis typically involves sequential protection/deprotection steps for the tert-butoxycarbonyl (Boc) and benzyl groups. A feasible approach includes:

Boc Protection : React 4-methylpentanoic acid derivatives with Boc-anhydride under basic conditions (e.g., DMAP, THF) to introduce the Boc-protected amine .

Amide Coupling : Use coupling agents like HATU or EDC/HOBt to conjugate the Boc-protected intermediate with a benzyl ester of phenylalanine. Monitor reaction progress via TLC or LC-MS .

Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for isolation. Purity validation via 1H^1H-NMR and HRMS is critical .

Q. Q2: How can researchers confirm the stereochemical integrity of the compound during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) to resolve enantiomers. Compare retention times with authentic standards .
  • Circular Dichroism (CD) : Analyze the CD spectrum to detect optical activity correlated with stereochemistry .
  • X-ray Crystallography : For definitive confirmation, crystallize the compound and solve its structure (e.g., using synchrotron radiation) .

Advanced Research Questions

Q. Q3: What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • pH Stability Studies : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Analyze degradation products via LC-MS/MS. Boc groups are labile under acidic conditions, requiring pH > 4 for stability .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C under inert gas to prevent hydrolysis of the benzyl ester .

Q. Q4: How can computational modeling aid in predicting the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for amide bond formation steps. Software like Gaussian or ORCA can model transition states and optimize reaction pathways .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMF or DCM) to predict coupling efficiency. Compare results with empirical data from kinetic studies .

Q. Q5: What analytical techniques resolve contradictions in reported spectral data (e.g., 1H^1H1H-NMR shifts)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to resolve overlapping signals. For example, the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) may overlap with phenylalanine residues without 2D analysis .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to confirm ambiguous carbon environments in 13C^{13}C-NMR spectra .

Data Interpretation and Optimization

Q. Q6: How should researchers optimize reaction conditions to minimize racemization during amide bond formation?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C with HOBt/DMAP to suppress base-induced racemization .
  • Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., active esters) and adjust reagent stoichiometry dynamically .

Q. Q7: What strategies validate the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Resin Swelling Tests : Incubate the compound with Wang or Rink amide resin in DCM/DMF. Monitor loading efficiency via Fmoc quantification (UV at 301 nm) .
  • Cleavage Studies : Test TFA-mediated deprotection (e.g., 95% TFA, 2.5% H2_2O) to ensure the benzyl ester remains intact while removing Boc groups .

Safety and Handling

Q. Q8: What safety protocols are essential for handling this compound in a research lab?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood due to potential irritants (e.g., benzyl esters) .
  • Waste Disposal : Quench residual active esters with aqueous NaHCO3_3 before disposal. Collect organic waste in halogen-resistant containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate
Reactant of Route 2
Reactant of Route 2
benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

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